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molecular formula C19H24N2 B8347400 4-Aminomethyl-1-diphenylmethylpiperidine

4-Aminomethyl-1-diphenylmethylpiperidine

Cat. No. B8347400
M. Wt: 280.4 g/mol
InChI Key: DYONLEXUFWZEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872115

Procedure details

Step 2): 1-Diphenylmethylpiperidine-4-carboxamide (1.5 g, 5.1 mmol) was added dropwise to a suspension of LiAlH4 (0.4 g, 10.5 mmol) in THF (30 ml). The mixture was heated at 70° C. for 3 hours and then cooled. To the mixture, water (0.4 ml), 15% NaOH solution (0.4 ml) and water (1.2 ml) were added dropwise in order, and insoluble materials were filtered off. The filtrate was concentrated. The residue was purified by column chromatography on silica gel (10% methanol in dichloromethane) to give 4-aminomethyl-1-diphenylmethylpiperidine (57.0%) as colorless crystals: mp 80° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=O)[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[NH2:16][CH2:14][CH:11]1[CH2:12][CH2:13][N:8]([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:9][CH2:10]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCC(CC1)C(=O)N)C1=CC=CC=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
O
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.2 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (10% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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